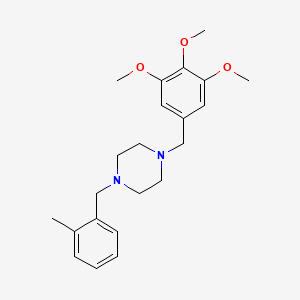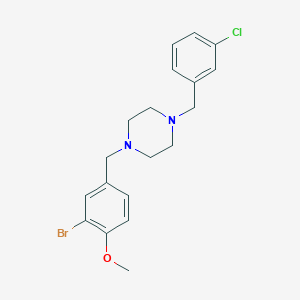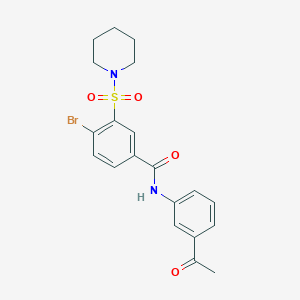
4-bromo-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide
説明
4-bromo-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a small molecule drug that has been studied extensively for its potential therapeutic applications.
作用機序
4-bromo-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide 73-6691 works by inhibiting sGC, an enzyme that produces cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating blood vessel dilation and smooth muscle relaxation. By inhibiting sGC, this compound 73-6691 increases cGMP levels, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have a number of biochemical and physiological effects, including increased cGMP levels, decreased pulmonary vascular resistance, improved cardiac function, and reduced inflammation.
実験室実験の利点と制限
One advantage of 4-bromo-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide 73-6691 is its selectivity for sGC, which reduces the potential for off-target effects. However, its potency may vary depending on the experimental conditions, and its effects may be influenced by other signaling pathways.
将来の方向性
There are several potential future directions for research on 4-bromo-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide 73-6691. These include:
1. Investigating its potential as a treatment for other diseases, such as chronic obstructive pulmonary disease (COPD) and fibrosis.
2. Studying its effects on different cell types and tissues, to better understand its mechanism of action.
3. Developing new analogs of this compound 73-6691 with improved potency and selectivity.
4. Investigating its potential as a combination therapy with other drugs, to enhance its therapeutic effects.
In conclusion, this compound 73-6691 is a small molecule drug that has shown promise as a potential treatment for a variety of diseases. Its mechanism of action involves inhibition of sGC, leading to increased cGMP levels and improved blood flow. Further research is needed to fully understand its potential therapeutic applications and to develop new analogs with improved potency and selectivity.
科学的研究の応用
4-bromo-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide 73-6691 has been studied for its potential therapeutic applications in a variety of diseases, including pulmonary hypertension, heart failure, and sickle cell disease. It has also been investigated as a potential treatment for erectile dysfunction.
特性
IUPAC Name |
4-bromo-N-(3-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c19-16-8-7-13(18(23)20-14-5-4-6-15(22)12-14)11-17(16)26(24,25)21-9-2-1-3-10-21/h4-8,11-12,22H,1-3,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSYHHHTVIJSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3463042.png)



![1-[4-(methylthio)benzyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B3463058.png)
![ethyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carboxylate](/img/structure/B3463060.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463071.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B3463076.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463082.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463085.png)
![2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3463088.png)
![1-[2-(4-methoxyphenoxy)ethyl]piperidine](/img/structure/B3463095.png)
